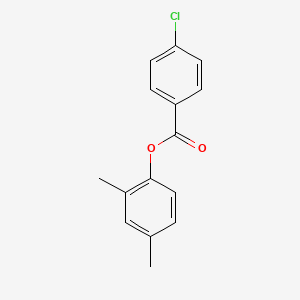![molecular formula C14H14N2O2 B11960704 Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- CAS No. 106052-58-8](/img/structure/B11960704.png)
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- is a chemical compound with the molecular formula C15H15NO2. This compound is known for its unique structure, which includes a phenol group substituted with a methoxy group and an imino group linked to a pyridinyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- can be synthesized through the condensation of an aldehyde or ketone with a primary amine. One common method involves the use of vanillin and p-anisidine in a water solvent, stirred to facilitate the reaction . The reaction typically requires mild conditions and can be completed at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy and imino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenol and methoxy groups can participate in various chemical interactions, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]- can be compared with other similar compounds, such as:
2-Methoxy-6-[(4-methylphenyl)imino]methylphenol: This compound has a similar structure but with a different substituent on the imino group.
2-Methoxy-4-[(4-methoxyphenylimino)methyl]phenol: This compound features an additional methoxy group on the phenyl ring.
2-Methoxy-6-[(4-phenyl-1-piperazinyl)imino]methylphenol: This compound includes a piperazine ring instead of a pyridinyl ring.
These compounds share some chemical properties but differ in their specific interactions and applications, highlighting the uniqueness of Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-.
Eigenschaften
CAS-Nummer |
106052-58-8 |
|---|---|
Molekularformel |
C14H14N2O2 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
2-methoxy-6-[(4-methylpyridin-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C14H14N2O2/c1-10-6-7-15-13(8-10)16-9-11-4-3-5-12(18-2)14(11)17/h3-9,17H,1-2H3 |
InChI-Schlüssel |
GBXKQIQIVTZGLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)N=CC2=C(C(=CC=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)
![pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960635.png)
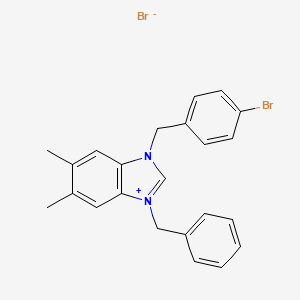
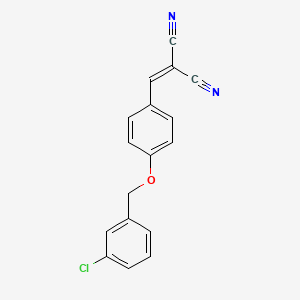


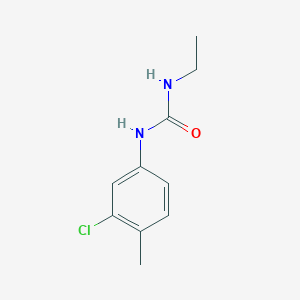
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
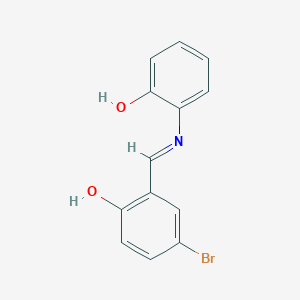
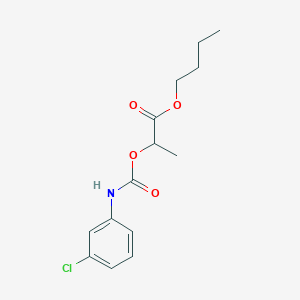

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11960687.png)
